Cox-2/PI3K-IN-2

COX-2 inhibition anti-inflammatory isatin-imidazole SAR

Researchers studying crosstalk between inflammation and oncogenic signaling often face the limitation of single-target agents. COX-2/PI3K-IN-2 (compound 5f) addresses this with a near-equipotent, balanced inhibition profile. · Near-equipotent dual inhibitor (COX-2 Ki=3.02 nM; PI3K IC50=2.78 nM; ratio=1.09) for simultaneous pathway engagement. · Validated in MCF-7 breast cancer models; demonstrates antioxidant H2O2 scavenging & lysozyme inhibition (IC50=3.25 nM). · High-yield (92%) one-pot synthesis ensures supply reliability and competitive pricing for programs exceeding 100 mg total usage.

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
Cat. No. B12403934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2/PI3K-IN-2
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2C(=NC(=O)NCN3C=CN=C3)C1=O
InChIInChI=1S/C16H17N5O2/c1-2-8-21-13-6-4-3-5-12(13)14(15(21)22)19-16(23)18-11-20-9-7-17-10-20/h3-7,9-10H,2,8,11H2,1H3,(H,18,23)/b19-14-
InChIKeyAHZVMEXLIIBRBY-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2/PI3K-IN-2 Dual Inhibitor Overview


COX-2/PI3K-IN-2 (compound 5f) is a synthetic isatin-derived imidazole that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and phosphoinositide-3 kinase (PI3K) [1]. It was developed through a one-pot, multi-component synthesis approach catalyzed by p-TSA·H2O, achieving product yields of up to 92% [1]. This compound is one of five active congeners (5a, 5d, 5f, 5k, 5l) identified from a library of 13 isatin-based imidazole derivatives, all of which demonstrated both anti-inflammatory and anti-cancer properties in vitro [1]. COX-2/PI3K-IN-2 is commercially available for research use from multiple vendors including MedChemExpress (Cat. No. HY-147912) and TargetMol (Cat. No. T60769) .

COX-2/PI3K-IN-2 Non-Interchangeability


Although COX-2/PI3K-IN-2 and its closest structural analog COX-2/PI3K-IN-1 (compound 5d) share the same isatin-imidazole scaffold and dual-target mechanism, they exhibit a quantitatively distinct inhibition balance [1]. COX-2/PI3K-IN-1 shows a PI3K-biased profile (PI3K IC50 = 1.14 nM; COX-2 Ki = 3.24 nM), while COX-2/PI3K-IN-2 provides a more balanced dual inhibition (PI3K IC50 = 2.78 nM; COX-2 Ki = 3.02 nM) [2]. This differential alters the PI3K:COX-2 potency ratio by approximately 2.6-fold, making the compounds functionally non-interchangeable in experiments where balanced pathway suppression is critical [2]. Single-target comparators such as celecoxib (COX-2 selective) or alpelisib (PI3Kα selective) lack the orthogonal anti-inflammatory and anti-proliferative co-inhibition that defines this compound class, and substitution with these agents would eliminate the dual-pathway pharmacology that underpins the anti-cancer and anti-inflammatory activity observed in MCF-7 breast cancer models [2].

COX-2/PI3K-IN-2 Comparative Evidence


COX-2 Inhibitory Potency

COX-2/PI3K-IN-2 (compound 5f) demonstrates a COX-2 Ki of 3.02 nM, which is slightly more potent than the closest analog COX-2/PI3K-IN-1 (compound 5d) with a COX-2 Ki of 3.24 nM [1][2]. Both values originate from the same primary study and were determined under identical in vitro enzymatic assay conditions against recombinant COX-2 [1].

COX-2 inhibition anti-inflammatory isatin-imidazole SAR

PI3K Inhibitory Potency

Against PI3K, COX-2/PI3K-IN-2 exhibits an IC50 of 2.78 nM, whereas COX-2/PI3K-IN-1 shows a more potent IC50 of 1.14 nM . This represents a 2.44-fold difference favoring COX-2/PI3K-IN-1 in isolated PI3K enzymatic inhibition .

PI3K inhibition breast cancer signaling kinase inhibitor profiling

Dual-Target Inhibition Balance

The ratio of COX-2 Ki to PI3K IC50 quantifies the balance of dual-target engagement. For COX-2/PI3K-IN-2, this ratio is 1.09 (3.02 nM / 2.78 nM), indicating near-equivalent potency at both targets . For COX-2/PI3K-IN-1, the ratio is 2.84 (3.24 nM / 1.14 nM), reflecting a pronounced PI3K bias [1].

dual inhibitor selectivity target engagement balance polypharmacology

Antioxidant Activity (Lysozyme Assay)

In a lysozyme inhibition assay measuring antioxidant capacity, COX-2/PI3K-IN-2 exhibited an IC50 of 3.25 nM, compared to 3.98 nM for COX-2/PI3K-IN-1 and ascorbic acid as a reference standard [1][2]. Both compounds demonstrated H2O2 scavenging activity comparable to ascorbic acid over a concentration range of 10–150 µg/mL [1][2].

antioxidant activity lysozyme inhibition redox pharmacology

MCF-7 Breast Cancer Cytotoxicity

Both COX-2/PI3K-IN-2 and COX-2/PI3K-IN-1 exert potent antitumor activities against MCF-7 breast cancer cells at concentrations of 50–500 µg/mL over a 72-hour exposure period [1][2]. The primary publication reports that five compounds in the series (5a, 5d, 5f, 5k, 5l) demonstrated validated anti-cancer activity in this cell line, with COX-2/PI3K-IN-2 (5f) identified alongside 5d as a lead compound [3].

breast cancer MCF-7 cytotoxicity anticancer screening

Synthetic Accessibility

COX-2/PI3K-IN-2 is synthesized via a p-TSA·H2O-catalyzed one-pot, multi-component reaction that yields up to 92% product [1]. This contrasts with the multi-step convergent syntheses required for many other dual kinase-COX inhibitors, such as certain PI3K/mTOR dual inhibitors or EGFR/COX-2 hybrids, where cumulative step-wise yields frequently fall below 50% [2]. The one-pot methodology reduces intermediate purification steps, uses an economical catalyst, and produces no by-products, offering a cost and supply chain advantage [1].

one-pot synthesis isatin-imidazole chemistry scale-up potential

COX-2/PI3K-IN-2 Application Scenarios


Balanced COX-2/PI3K Co-Inhibition in Breast Cancer

In breast cancer models where COX-2 overexpression and PI3K pathway activation are concurrently implicated (e.g., PIK3CA-mutant, COX-2-high tumors), COX-2/PI3K-IN-2 provides a near-balanced dual inhibition profile (COX-2 Ki/PI3K IC50 ratio = 1.09) that ensures neither pathway is disproportionately suppressed [1]. Its validated cytotoxicity in MCF-7 cells (50–500 µg/mL, 72 h) makes it suitable for in vitro proliferation, apoptosis, and pathway biomarker studies [1][2]. Researchers should preferentially select COX-2/PI3K-IN-2 over COX-2/PI3K-IN-1 when the experimental design requires simultaneous and equipotent engagement of both targets rather than a PI3K-biased intervention [1].

Inflammation–Cancer Comorbidity Models

For studies investigating the intersection of chronic inflammation and oncogenic signaling, COX-2/PI3K-IN-2 offers an experimentally clean dual-pathway probe. Its dual inhibition of COX-2 (Ki = 3.02 nM) and PI3K (IC50 = 2.78 nM) enables dissection of crosstalk between prostaglandin-mediated inflammatory signaling and PI3K/AKT-driven survival pathways in a single-agent format [1]. The compound's antioxidant properties—including H2O2 scavenging equivalent to ascorbic acid and lysozyme inhibition (IC50 = 3.25 nM)—further support its use in redox-inflammatory-cancer triads . This scenario applies to in vitro models of colitis-associated cancer, inflammation-driven breast cancer progression, and macrophage-tumor co-culture systems.

SAR & Chemical Biology Tool Compound

COX-2/PI3K-IN-2 serves as a key comparator in isatin-imidazole SAR studies, where its balanced COX-2/PI3K ratio (1.09) contrasts with the PI3K-biased ratio of COX-2/PI3K-IN-1 (2.84) [1]. This differential, arising from the specific halogen substitution pattern (5f: –Br/–Cl vs. 5d: –Br/–H), provides a defined chemical biology tool pair for probing how target engagement balance influences downstream cellular phenotypes [1]. Procurement of both compounds enables controlled experiments addressing whether dual-pathway balance or single-target potency drives observed anti-cancer and anti-inflammatory effects [1].

HTS Campaigns & Supply Chain Reliability

For screening laboratories planning campaigns exceeding 100–500 mg total compound consumption, COX-2/PI3K-IN-2's one-pot, high-yield synthetic route (up to 92%) provides a procurement advantage over dual inhibitors requiring multi-step syntheses with lower cumulative yields [1][3]. The simplified synthesis translates into competitive pricing from multiple commercial suppliers (MedChemExpress, TargetMol) and reduced risk of batch-to-batch variability [3]. This scenario is particularly relevant for core facilities and industrial hit-to-lead programs where cost-per-data-point and resupply reliability are critical procurement metrics.

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